molecular formula C7H16ClN B7779436 4,4-Dimethylpiperidinium chloride

4,4-Dimethylpiperidinium chloride

Cat. No.: B7779436
M. Wt: 149.66 g/mol
InChI Key: HQQCRVHZMQHQOA-UHFFFAOYSA-N
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Description

4,4-Dimethylpiperidinium chloride is a quaternary ammonium salt with the molecular formula C₇H₁₆ClN. It is synthesized via a procedure yielding 87%, as demonstrated by its ¹H NMR, ¹³C NMR, and ESI-MS data, confirming its structural identity . The compound features two methyl groups at the 4-position of the piperidine ring, forming a rigid, symmetrical structure.

Properties

IUPAC Name

4,4-dimethylpiperidin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQCRVHZMQHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC[NH2+]CC1)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38646-68-3
Record name Piperidine, 4,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38646-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-dimethylpiperidinium chloride
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Preparation Methods

Reaction Mechanism

The quaternization of piperidine involves nucleophilic attack by the tertiary amine on methyl chloride, forming a quaternary ammonium salt. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the lone pair on piperidine’s nitrogen displaces chloride from methyl chloride, yielding 4,4-dimethylpiperidinium chloride and hydrochloric acid.

Autoclave-Based Synthesis

A representative protocol involves charging a 500 mL autoclave with piperidine (40 g), n-butanol (160 g), and 25% NaOH (80 g). Methyl chloride (55 g) is introduced under sealed conditions, and the mixture is heated at 70°C for 4 hours. Post-reaction, vacuum distillation at -0.07 MPa removes water (43 g), followed by filtration to isolate sodium chloride. Rotary evaporation at 85°C under -0.09 MPa yields 69 g of product (99.6% purity, 98.7% yield).

Solvent Optimization

Replacing n-butanol with isobutanol reduces reaction time to 5 hours at 65°C, achieving 99.3% purity and 99.1% yield. Higher NaOH concentrations (30%) in n-butanol further enhance yield to 98.5%.

Key Parameters

  • Temperature : 60–70°C (optimal for minimizing byproducts)

  • Solvent : Polar aprotic solvents (n-butanol, isobutanol) enhance methyl chloride solubility.

  • Base : NaOH neutralizes HCl, shifting equilibrium toward product formation.

Table 1: Comparative Analysis of Quaternization Methods

ParameterEmbodiment 1Embodiment 2Embodiment 3
Solventn-butanolisobutanoln-butanol
NaOH Concentration25%20%30%
Temperature (°C)706560
Time (h)455
Yield (%)98.799.198.5
Purity (%)99.699.399.1

Alternative Synthesis via N-Methylpiperidine

Reaction Design

This method bypasses piperidine methylation by starting with N-methylpiperidine. Methyl chloride reacts with N-methylpiperidine in anhydrous acetone at 50–70°C, precipitating this compound without NaOH.

Batch Process Optimization

In a 500 mL reactor, N-methylpiperidine (1000 g) and acetone (4 L) are treated with methyl chloride (55 g) at 50°C for 20 minutes. Filtration isolates the product, which is washed with cold acetone to remove residual solvent. This method achieves 99% purity with no sodium chloride byproducts, enabling solvent recycling.

Advantages Over Quaternization

  • Purity : Eliminates NaCl contamination, reducing post-synthesis purification.

  • Scalability : Suitable for continuous production due to rapid reaction kinetics.

Nucleophilic Substitution Using 4-Fluorobenzonitrile

Synthetic Pathway

4-Fluorobenzonitrile undergoes nucleophilic aromatic substitution with 4,4-dimethylpiperidine hydrochloride in dimethylformamide (DMF) at 120°C. The reaction produces 4-(4,4-dimethylpiperidin-1-yl)benzonitrile, which is hydrolyzed to this compound under acidic conditions.

Experimental Details

A mixture of 4-fluorobenzonitrile (23 g) and 4,4-dimethylpiperidine hydrochloride (28.5 g) in DMF is stirred for 12 hours. After hydrolysis with HCl, the product is isolated via crystallization, yielding 34.7 g (mp 115–117°C).

Limitations

  • Complexity : Requires multiple steps and harsh conditions.

  • Yield : Lower efficiency (∼80%) compared to direct quaternization.

Industrial vs. Laboratory-Scale Considerations

Industrial Production

  • Batch Reactors : Autoclaves (500 mL–10 L) enable high-throughput synthesis.

  • Cost Efficiency : n-Butanol and recycled acetone reduce raw material expenses.

Laboratory Synthesis

  • Safety : Lower temperatures (60°C) and reduced methyl chloride quantities mitigate hazards.

  • Flexibility : Small-scale reactions (1–10 g) permit rapid optimization .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpiperidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidinium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Dimethylpiperidinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpiperidinium chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Dimethylpiperidinium Chloride (Mepiquat Chloride)

  • Structural Difference : The methyl groups are at the 1-position instead of the 4-position, resulting in a different spatial arrangement.
  • Applications: Widely used as a plant growth regulator (PGR) in cotton cultivation to improve seed oil content and agronomic traits .
  • Regulatory Status : Approved for agricultural use under trade names like "Pix" and classified as a pesticide .
  • Key Study : A 9-year field trial demonstrated its efficacy in enhancing cotton yield and modifying allelochemical profiles .

Piperidine Hydrochloride

  • Structural Difference : Lacks methyl groups, retaining only the basic piperidine ring protonated with HCl.
  • Applications: Primarily a reagent in organic synthesis (e.g., for quinoline derivatives) .
  • Physical Properties : Higher melting point (245–248°C ) compared to 4,4-dimethylpiperidinium chloride (data unavailable) .

Bipyridinium Salts (e.g., Paraquat)

  • Structural Difference : Contains two pyridinium rings linked at the 4,4'-positions, differing from the single piperidine ring in this compound.
  • Applications : Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) is a herbicide, highlighting how quaternary ammonium structures vary in function based on substituents .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structural Difference : Features a diphenylmethoxy group at the 4-position, increasing molecular complexity (MW 303.83 vs. 163.66 for this compound).
  • Applications : Used in pharmaceutical research, though specific applications are unspecified .

Research Findings and Implications

  • Positional Isomerism : The 4,4-dimethyl configuration in this compound contrasts with the 1,1-dimethyl isomer (mepiquat chloride), leading to divergent applications—biochemical vs. agricultural .
  • Quaternary Ammonium Salts : While bipyridinium salts like paraquat exhibit herbicidal activity, piperidinium derivatives are tailored for niche roles, such as ion channel modulation or plant growth regulation, depending on substituents .
  • Synthetic Utility : Piperidine hydrochloride’s simplicity makes it a versatile reagent, whereas bulkier derivatives (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) are leveraged in advanced pharmaceutical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylpiperidinium chloride
Reactant of Route 2
4,4-Dimethylpiperidinium chloride

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